(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a propenylsulfanyl group and a phenyl ring. The phenyl ring is further conjugated to a propenamide moiety bearing a 3,4,5-trimethoxyphenyl group. This compound combines structural motifs associated with diverse bioactivities, including antimicrobial and anticancer properties, as seen in analogs .
Properties
IUPAC Name |
(E)-N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-5-12-32-23-26-25-22(31-23)16-8-6-7-9-17(16)24-20(27)11-10-15-13-18(28-2)21(30-4)19(14-15)29-3/h5-11,13-14H,1,12H2,2-4H3,(H,24,27)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNFAPGJWOHMEU-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2C3=NN=C(O3)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC=C2C3=NN=C(O3)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a derivative of the oxadiazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
This structure features a 1,3,4-oxadiazole ring substituted with a prop-2-en-1-ylsulfanyl group and a trimethoxyphenyl moiety, which may contribute to its biological activity.
Biological Activity Overview
-
Anticancer Activity
- The oxadiazole derivatives are known for their potential anticancer properties. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- For instance, compounds containing the oxadiazole moiety have been reported to inhibit cell proliferation in cancer lines such as HEPG2 (liver), MCF7 (breast), and SW1116 (colon) with IC50 values ranging from 0.67 µM to 1.95 µM .
-
Mechanisms of Action
- The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell growth and survival.
- Compounds similar to this compound have been shown to inhibit enzymes such as EGFR and Src , which are critical in tumor progression .
Case Studies
Several studies have evaluated the biological activity of related compounds:
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | EGFR Inhibition |
| Compound B | MCF7 | 0.80 | Src Inhibition |
| Compound C | SW1116 | 0.87 | IL-6 Inhibition |
These findings suggest that the incorporation of specific functional groups in oxadiazole derivatives enhances their anticancer efficacy.
Research Findings
Recent studies highlight the promising nature of oxadiazole derivatives in drug development:
Chemical Reactions Analysis
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole core undergoes:
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Nucleophilic substitution at C-2 with amines (e.g., piperazine derivatives) in refluxing ethanol (80°C, 8 hr)
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Electrophilic aromatic substitution at C-5 under Friedel-Crafts conditions (AlCl₃, 40°C)
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Ring-opening reactions with hydrazines to form triazole hybrids (NH₂NH₂, EtOH, 70°C)
Allylthioether Reactivity
The prop-2-en-1-ylsulfanyl group participates in:
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Thiol-ene click reactions with maleimides under UV light (365 nm, 2 hr)
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Radical addition with alkyl halides using AIBN initiator (70°C, toluene)
Table 2: Functional Group Transformation Data
Biological Activity-Driven Reactions
The α,β-unsaturated enamide system enables:
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Michael addition with biological thiols (e.g., glutathione) at physiological pH
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Photoisomerization from E to Z configuration under UV exposure (λ = 254 nm)
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Hydrolysis in acidic media (pH < 3) to release 3,4,5-trimethoxycinnamic acid
Table 3: Bioactive Reaction Profiles
Stability and Degradation Pathways
Key stability concerns include:
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Oxidative degradation of the allylthioether group in H₂O₂ solutions (t₁/₂ = 12 hr at 25°C)
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Hydrolytic cleavage of the enamide bond under alkaline conditions (pH > 10, t₁/₂ = 8 hr)
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Thermal decomposition above 180°C via retro-Diels-Alder pathways
Computational Reactivity Predictions
DFT calculations (B3LYP/6-311++G**) reveal:
Comparison with Similar Compounds
Oxadiazole Derivatives with Sulfanyl Substituents
Compounds such as N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () share the 1,3,4-oxadiazole core and 3,4,5-trimethoxyphenyl group but differ in substituents. These derivatives are synthesized via condensation of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-aryl acetamides under reflux conditions, yielding antimicrobial agents . In contrast, the target compound replaces the acetamide with a propenamide-linked phenyl group, which may enhance lipophilicity and membrane permeability.
Chalcone-Based Analogues
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones () and (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one () feature a propenone backbone instead of propenamide. The target compound’s propenamide moiety likely improves hydrogen-bonding interactions with biological targets compared to the ketone group in chalcones .
Propenamide Derivatives
(2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide () shares the 3,4,5-trimethoxyphenylpropenamide structure but lacks the oxadiazole-sulfanyl-phenyl group. This simpler analog highlights the importance of the oxadiazole-phenylsulfanyl moiety in the target compound for binding specificity and stability.
Antimicrobial Activity
Oxadiazole derivatives with sulfanyl groups (e.g., ) demonstrate moderate to strong antibacterial and antifungal activities, likely due to disruption of microbial cell membranes or enzyme inhibition . The target compound’s propenylsulfanyl group may enhance these effects by increasing lipophilicity and interaction with hydrophobic microbial targets.
Anticancer Potential
The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin-binding agents (e.g., combretastatin analogs). Chalcone derivatives with this group () induce apoptosis in cancer cells, while ferroptosis-inducing compounds () suggest a possible mechanism for the target compound. Its oxadiazole ring may stabilize interactions with redox-active enzymes involved in ferroptosis .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
